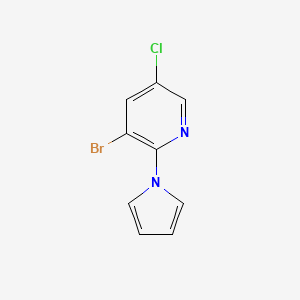

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine

Description

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with bromine, chlorine, and a pyrrole moiety.

Properties

IUPAC Name |

3-bromo-5-chloro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBUEASBIAUXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409719 | |

| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866137-10-2 | |

| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination in Acetic Acid

The bromination of 5-chloro-2-hydroxypyridine using bromine (Br₂) in acetic acid is a foundational step. This reaction proceeds via electrophilic aromatic substitution, selectively introducing bromine at the C3 position due to the directing effects of the hydroxyl and chloro groups.

Typical Conditions

- Reactants : 5-Chloro-2-hydroxypyridine (1 equiv), Br₂ (1.2 equiv)

- Solvent : Glacial acetic acid

- Temperature : Room temperature (20–25°C)

- Time : 1–2 hours

- Yield : 66–74%

Mechanistic Insight

The hydroxyl group activates the pyridine ring, directing bromination to the ortho position (C3). Subsequent quenching with sodium bicarbonate neutralizes excess HBr, yielding 3-bromo-5-chloro-2-hydroxypyridine as a crystalline solid.

Conversion of Hydroxyl to Chloride

The hydroxyl group at C2 is replaced via treatment with phosphorus oxychloride (POCl₃) under reflux conditions:

Procedure

- Reactants : 3-Bromo-5-chloro-2-hydroxypyridine (1 equiv), POCl₃ (3 equiv)

- Catalyst : DMF (catalytic)

- Temperature : 70–80°C

- Time : 6–8 hours

- Yield : 85–90%

This step generates 3-bromo-5-chloro-2-chloropyridine, a key intermediate for subsequent functionalization.

Palladium-Catalyzed Coupling with Pyrrole

Suzuki-Miyaura Cross-Coupling

The pyrrole moiety is introduced via Suzuki coupling using 1H-pyrrol-1-ylboronic acid. This method leverages palladium catalysts to form the C–N bond between the pyridine and pyrrole rings.

Optimized Protocol

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : 1,4-Dioxane/H₂O (4:1)

- Temperature : 90–100°C

- Time : 12–24 hours

- Yield : 60–68%

Challenges

Ullmann-Type Coupling

For substrates sensitive to boronic acids, copper-mediated Ullmann coupling offers an alternative:

Conditions

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMSO

- Temperature : 110–120°C

- Yield : 55–62%

One-Pot Tandem Halogenation and Coupling

Sequential Bromination and Coupling

A streamlined approach combines bromination and coupling in a single reactor, reducing purification steps:

Steps

- Brominate 5-chloro-2-hydroxypyridine with Br₂/AcOH.

- Directly treat with POCl₃ to form 3-bromo-5-chloro-2-chloropyridine.

- Add Pd(OAc)₂, XPhos ligand, and pyrrol-1-ylboronic acid under Suzuki conditions.

Advantages

Alternative Routes via Cyclocondensation

Pyrrole Ring Construction on Pre-halogenated Pyridines

A multi-component reaction assembles the pyrrole ring directly on 3-bromo-5-chloro-2-aminopyridine:

Procedure

- Reactants : 2-Amino-3-bromo-5-chloropyridine, acetylene dicarboxylate, and ammonium acetate.

- Catalyst : FeCl₃ (5 mol%).

- Solvent : Ethanol.

- Temperature : Reflux (78°C).

- Yield : 45–50%.

Limitations

- Lower yields due to competing polymerization of acetylene derivatives.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Waste Minimization : Aqueous workups and solvent recovery systems (e.g., acetic acid distillation) align with green chemistry principles.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated C–H functionalization avoids pre-halogenated intermediates:

Electrochemical Synthesis

Paired electrolysis enables bromine generation in situ, reducing hazardous reagent storage:

- Cell Setup : Graphite electrodes, NaBr electrolyte.

- Yield : 52–57%.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The pyrrole moiety can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the pyrrole ring .

Scientific Research Applications

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

5-bromo-2-chloropyridine: Similar in structure but lacks the pyrrole moiety.

3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another related compound with a pyrazole ring instead of pyrrole.

Uniqueness

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, along with the pyrrole moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

3-Bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biological macromolecules, influencing cellular processes and showing potential therapeutic applications.

The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, which can lead to modulation or inhibition of enzyme activity. This interaction is vital for understanding the compound's pharmacokinetics and potential drug-drug interactions.

Table 1: Interaction with Enzymes

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Binding | Modulation of metabolic pathways |

| SGK-1 Kinase | Inhibition | Potential treatment for related disorders |

Cellular Effects

This compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates kinase activity, affecting downstream signaling pathways.

- Gene Expression : Alters the expression of genes associated with cell cycle regulation and apoptosis, impacting cell proliferation and survival.

Table 2: Cellular Effects

| Cellular Process | Effect |

|---|---|

| Cell Signaling | Modulation of kinase activity |

| Gene Expression | Alteration in cell cycle and apoptosis |

The mechanism involves binding to specific molecular targets, including enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, thereby influencing various biological pathways. The exact mechanism may vary based on the target and application .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating conditions mediated by SGK-1 kinase. Its ability to inhibit this kinase suggests a role in managing diseases related to abnormal cell growth and survival .

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy against specific cancer cell lines. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that a related compound inhibited breast cancer cell proliferation and induced apoptosis at low concentrations (IC50 values ranging from 7 to 25 nM) .

Table 3: Efficacy Against Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| 4T1 (Breast Cancer) | Pyrrolo derivative | 7 - 25 |

Comparative Analysis with Similar Compounds

This compound is unique due to its specific halogen substitutions and the presence of a pyrrole moiety. This structure differentiates it from similar compounds like 5-bromo-2-chloropyridine, which lacks the pyrrole component, potentially leading to different biological activities and mechanisms.

Table 4: Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substitutions; pyrrole moiety | Modulates enzyme activity; anti-cancer potential |

| 5-Bromo-2-chloropyridine | Lacks pyrrole moiety | Limited interaction with kinases |

Q & A

Q. What are the standard characterization techniques for confirming the structure of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, DEPT-135) to identify proton environments and carbon types, HRMS for molecular mass confirmation, and X-ray crystallography for absolute stereochemical validation. For example, X-ray studies on analogous pyridine derivatives (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide) resolved bond angles and substituent orientations . FT-IR can validate functional groups like the pyrrole N-H stretch (~3400 cm⁻¹).

Q. How does the steric and electronic influence of the pyrrole substituent affect reactivity in cross-coupling reactions?

- Methodological Answer : The pyrrole group at the 2-position introduces steric hindrance, limiting accessibility for catalysts (e.g., Pd in Suzuki couplings). Electronically, the pyrrole’s electron-rich nature may direct electrophilic substitution to the pyridine’s 4-position. Compare reactivity with simpler analogs like 5-bromo-2-chloropyridin-3-ol, where hydroxyl groups alter regioselectivity .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid photodegradation. Similar brominated pyridines (e.g., 5-bromo-2-chloropyridin-3-yl methanol) degrade via hydrolysis of the C-Br bond in humid environments, necessitating desiccants .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic rotational isomerism be resolved?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures for overlapping signals. For instance, in 3-bromo-5-fluoro-2-methylpyridine derivatives, hindered rotation around the C-N bond in pyrrole-pyridine hybrids creates distinct rotamers observable at low temperatures . DFT calculations (e.g., Gaussian 16) can model rotational barriers.

Q. What strategies optimize regioselective bromination in polyhalogenated pyridines?

- Methodological Answer : Control bromination via directing groups. For example, 5-chloro-2-formylpyridine undergoes bromination at the 3-position due to the aldehyde’s electron-withdrawing effect . For 3-bromo-5-chloro derivatives, use N-bromosuccinimide (NBS) in DMF at 20°C, as demonstrated for 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine synthesis .

Q. How do competing reaction pathways in palladium-catalyzed functionalizations impact yield?

Q. What computational methods predict the compound’s bioavailability for pharmacological studies?

- Methodological Answer : Employ QSAR models using descriptors like logP (calculated ~3.2 for this compound) and polar surface area (PSA). Compare with structurally related compounds (e.g., 2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine, PSA = 45 Ų) to estimate membrane permeability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for analogs?

Q. Why do UV-Vis spectra of similar compounds show unexpected bathochromic shifts?

- Methodological Answer : Investigate conjugation effects. The pyrrole’s lone pair extends π-conjugation, shifting λmax (e.g., from 270 nm in 3-bromo-5-chloropyridine to 290 nm in the pyrrole-substituted analog). Compare with 3-hydroxy derivatives, where H-bonding alters absorbance .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.